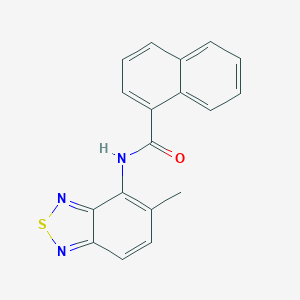
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide, also known as BTA-1, is a small molecule compound that has been studied for its potential applications in scientific research. BTA-1 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes including synaptic plasticity and memory formation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has also been found to have anti-cancer properties, and has been investigated as a potential drug candidate for the treatment of various types of cancer. In drug discovery, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been used as a tool compound to study the role of PKC in various cellular processes.
Mécanisme D'action
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide inhibits the activity of PKC by binding to its regulatory domain. PKC is a family of serine/threonine kinases that are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to modulate the activity of other signaling pathways, including the MAPK/ERK pathway. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has also been found to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has several advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in lab experiments. It can be cytotoxic at high concentrations, and its effects may be dependent on cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide. One area of interest is the development of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide derivatives that have improved potency and selectivity for PKC inhibition. Another area of interest is the investigation of the potential therapeutic applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide and its mechanism of action.
Méthodes De Synthèse
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can be synthesized using a variety of methods, including the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 1-naphthaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography. Other methods for synthesizing N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide have also been reported in the literature.
Propriétés
Nom du produit |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide |
|---|---|
Formule moléculaire |
C18H13N3OS |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H13N3OS/c1-11-9-10-15-17(21-23-20-15)16(11)19-18(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,22) |
Clé InChI |
YAUJXPKZMYGVSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid](/img/structure/B249540.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)

![4-({[4-(2-Hydroxyethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B249547.png)
![N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249549.png)
![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B249552.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B249553.png)
![1-[4-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B249554.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B249555.png)

![1-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249559.png)
![2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)